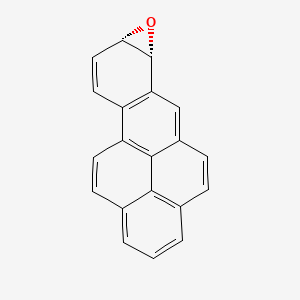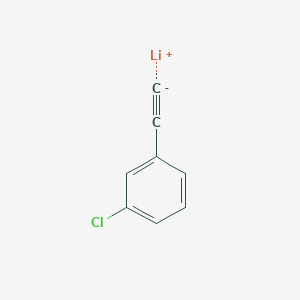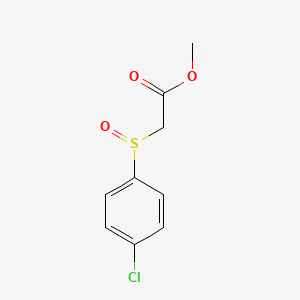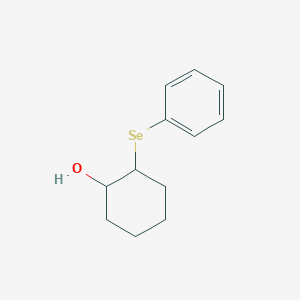
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- is a chemical compound with the molecular formula C16H28OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- typically involves the reaction of silanes with alcohols or phenols under controlled conditions. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and precise reaction control to ensure consistent product quality .
化学反応の分析
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a wide range of functionalized silanes .
科学的研究の応用
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological applications.
Industry: It is used in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. These interactions are crucial for its applications in synthesis, surface modification, and material science .
類似化合物との比較
Similar Compounds
Silane, (1,1-dimethylethyl)diphenyl(4-phenylbutoxy)-: This compound has a similar structure but contains diphenyl groups instead of dimethyl groups.
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-: This compound has a methyl group on the phenoxy ring instead of a phenylbutoxy group.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- is unique due to its specific combination of functional groups, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
特性
CAS番号 |
72064-43-8 |
|---|---|
分子式 |
C16H28OSi |
分子量 |
264.48 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(4-phenylbutoxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-16(2,3)18(4,5)17-14-10-9-13-15-11-7-6-8-12-15/h6-8,11-12H,9-10,13-14H2,1-5H3 |
InChIキー |
GWTVWTFDFPRVML-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)

![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)

